(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile is an organic compound that features a benzoxazole ring and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile typically involves the formation of the benzoxazole ring followed by the introduction of the prop-2-enenitrile moiety. Common synthetic routes may include:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of Prop-2-enenitrile Moiety: This step may involve the reaction of the benzoxazole intermediate with a nitrile-containing reagent under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: Substitution reactions can introduce new substituents onto the benzoxazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile may be used as a building block for the synthesis of more complex molecules. Its unique structure can be exploited in the design of new materials with specific properties.
Biology and Medicine
In biology and medicine, compounds with benzoxazole rings are often investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, such compounds can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties may influence the performance of devices in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the tert-butyl group, which may affect its solubility and reactivity.
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile: Contains a methyl group instead of a tert-butyl group, potentially altering its steric and electronic properties.
Uniqueness
The presence of the tert-butyl group in (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile may confer unique properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and applications.
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-20(2,3)16-10-8-14(9-11-16)12-15(13-21)19-22-17-6-4-5-7-18(17)23-19/h4-12H,1-3H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAPCQYPDWCHIB-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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